molecular formula C12H14O3 B8467128 4-(2,4-Dimethoxyphenyl)-but-3-yn-1-ol

4-(2,4-Dimethoxyphenyl)-but-3-yn-1-ol

Cat. No. B8467128
M. Wt: 206.24 g/mol
InChI Key: MCNRPUNMXBIDNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dimethoxyphenyl)-but-3-yn-1-ol is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2,4-Dimethoxyphenyl)-but-3-yn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-Dimethoxyphenyl)-but-3-yn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(2,4-Dimethoxyphenyl)-but-3-yn-1-ol

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

4-(2,4-dimethoxyphenyl)but-3-yn-1-ol

InChI

InChI=1S/C12H14O3/c1-14-11-7-6-10(5-3-4-8-13)12(9-11)15-2/h6-7,9,13H,4,8H2,1-2H3

InChI Key

MCNRPUNMXBIDNH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C#CCCO)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Bromo-2,4-dimethoxybenzene (10 g 0.046 mol), palladium chloride (0.2 g 0.11 mmol) and triphenylphosphine (0.6 g 0.0023 mol) were dissolved in diethylamine (100 mL) under a nitrogen atmosphere. Copper (I) iodide (0.44 g 0.0023 mol) and 3-butyn-1-ol (7 mL 0.092 mol) were added into the reaction mixture at once. The mixture was stirred overnight at 55° C. under a nitrogen atmosphere. The catalyst was filtered off from the reaction mixture and the same amount of palladium chloride, triphenylphosphine, copper (I) iodide and 3-butyn-1-ol were added. The reaction mixture was stirred and heated at 85° C. for 48 hours. Then the solvent was removed at reduced pressure and water (approx. 100 mL) was added to the residue. The mixture was extracted with ethyl acetate (350 mL) passed through a pad of silica gel and concentrated. The product was purified by flash chromatography (silica gel, 1:1 hexanes/ethyl acetate). Compound 75 (4.2 g, 24%) was isolated as a brown oil. 1H NMR (300 MHz, CDCl3) δ2.24 (t, 1H), 2.73 (t, 2H), 3.80 (br s, 5H), 3.87 (s, 3H), 6.43 (m, 2H), 7.30 (m, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
0.44 g
Type
catalyst
Reaction Step Two
Yield
24%

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